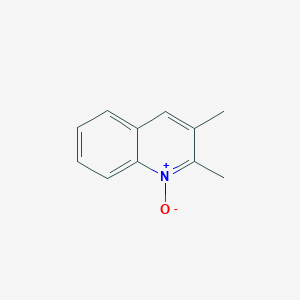

Quinoline, 2,3-dimethyl-, 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline, 2,3-dimethyl-, 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Quinoline derivatives, including 2,3-dimethyl-, 1-oxide, have been extensively studied for their pharmacological properties. Notably:

- Antimicrobial Activity : Research indicates that quinoline N-oxides exhibit antibacterial properties. For instance, quinoline N-oxides have been oxidized to form hydroxamic acids, which possess significant antibacterial activity against various pathogens .

- Antimalarial Agents : Compounds related to quinoline are foundational in developing antimalarial drugs. Quinine and its derivatives are well-known for their efficacy against malaria, highlighting the importance of quinoline structures in drug design .

Organic Synthesis

Quinoline, 2,3-dimethyl-, 1-oxide serves as an important intermediate in organic synthesis:

- Ligands in Asymmetric Synthesis : This compound can function as a ligand in various asymmetric synthesis reactions. Its structural features allow it to facilitate the formation of chiral centers in organic molecules .

- Electrochemical Synthesis : Recent studies have demonstrated the use of quinoline derivatives in direct electrochemical synthesis processes. This method provides a sustainable approach to producing substituted quinolines with potential applications in pharmaceuticals .

Environmental Applications

The environmental impact and degradation pathways of quinoline derivatives are significant:

- Biodegradation Studies : Quinoline and its derivatives have been identified as environmental contaminants due to their presence in coal tar and oil shale processing sites. Studies show that certain microorganisms can effectively degrade quinoline compounds, which is crucial for bioremediation efforts .

Industrial Applications

Quinoline derivatives are also utilized in various industrial sectors:

- Dyes and Pigments : The methylated forms of quinoline serve as precursors for the synthesis of dyes and pigments used in textiles and coatings .

- Corrosion Inhibitors : Quinoline-based compounds can be employed as corrosion inhibitors in metal protection formulations due to their ability to form protective films on metal surfaces .

Case Study 1: Antibacterial Properties

A study published in Chemical Communications highlighted the synthesis of several quinoline N-oxides and their evaluation against bacterial strains. The results demonstrated that specific substitutions on the quinoline ring significantly enhanced antibacterial activity, paving the way for developing new antibiotics .

Case Study 2: Biodegradation Research

Research conducted on the biodegradation of quinoline by Rhodococcus species illustrated the potential for using these bacteria in bioremediation strategies at contaminated sites. The study found that these microorganisms could effectively metabolize quinoline into less harmful substances, showcasing an environmentally friendly approach to pollution management .

Propiedades

Número CAS |

14300-11-9 |

|---|---|

Fórmula molecular |

C11H11NO |

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

2,3-dimethyl-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C11H11NO/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3 |

Clave InChI |

WBLLAYDCFPAIPX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |

SMILES canónico |

CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |

Sinónimos |

2,3-Dimethylquinoline 1-oxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.